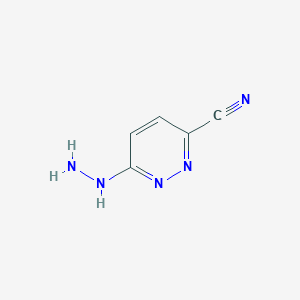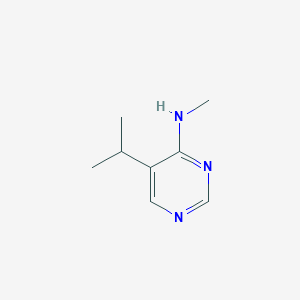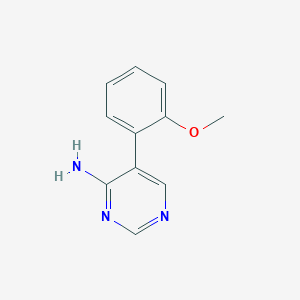![molecular formula C6H6N2OS B15244868 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse range of biological and chemical properties. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of o-aminothiophenol with carbonyl compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds, each with distinct chemical and physical properties.
科学的研究の応用
5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic applications are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Benzothiadiazole: Another member of the thiadiazole family, known for its use in organic electronics and as a building block in medicinal chemistry.
Thiadiazole: A simpler structure compared to 5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one, with diverse applications in agriculture and pharmaceuticals.
Benzoxazole: A structurally similar compound with oxygen instead of sulfur, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound stands out due to its unique combination of nitrogen and sulfur atoms within the same ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
特性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
5,6-dihydro-4H-1,2,3-benzothiadiazol-7-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-3-1-2-4-6(5)10-8-7-4/h1-3H2 |
InChIキー |
PYNASIGKLSISRL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)SN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


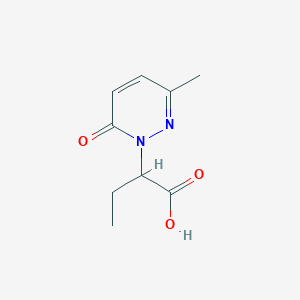
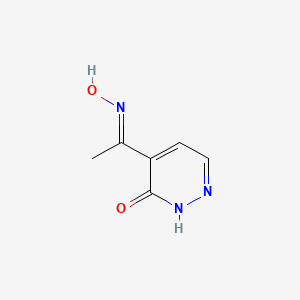
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
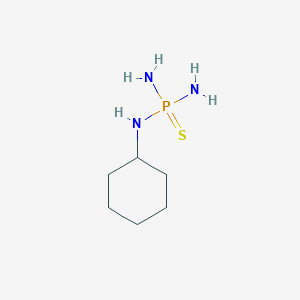
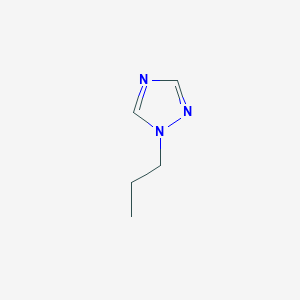
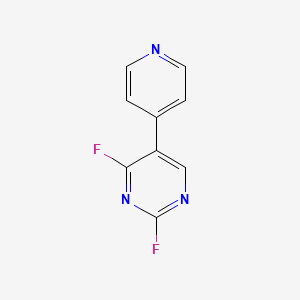
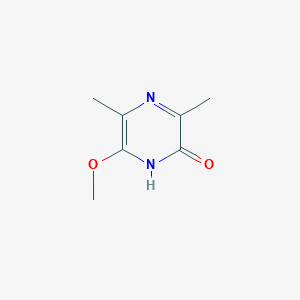
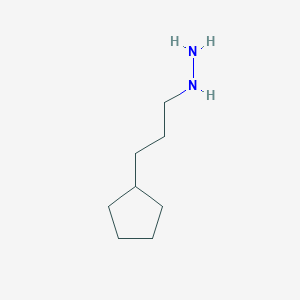
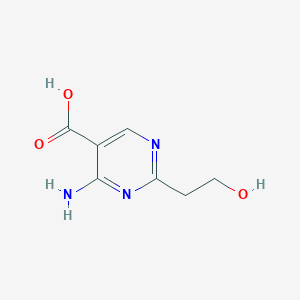
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
